2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde
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Overview
Description
2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde is an organic compound with the molecular formula C₁₂H₈BrNOS and a molecular weight of 294.17 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a nicotinaldehyde moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde typically involves the reaction of 4-bromothiophenol with nicotinaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 2-[(4-Bromophenyl)sulfanyl]nicotinic acid.
Reduction: 2-[(4-Bromophenyl)sulfanyl]nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, particularly in the development of novel drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde
- 2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde
- 2-[(4-Fluorophenyl)sulfanyl]nicotinaldehyde
Comparison: 2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its analogs with different substituents. For example, the bromine atom can participate in halogen bonding, which can affect the compound’s binding affinity and specificity in biochemical applications .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQRRCCPMMPHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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